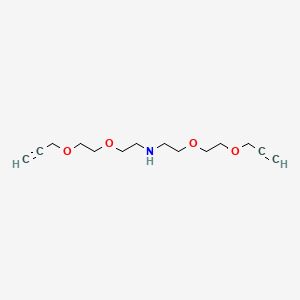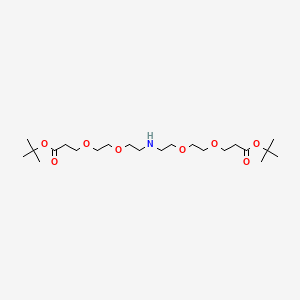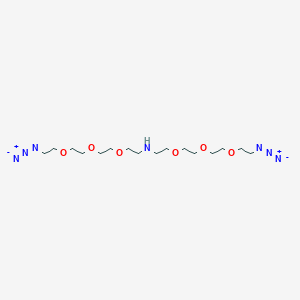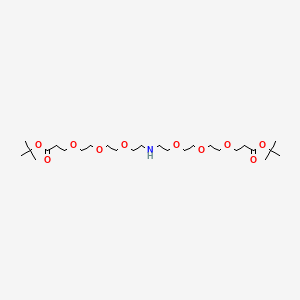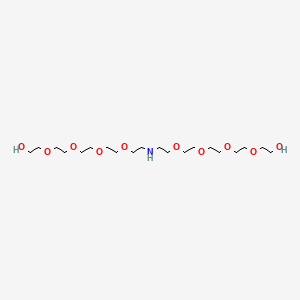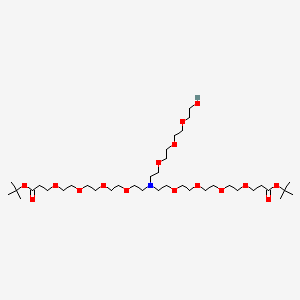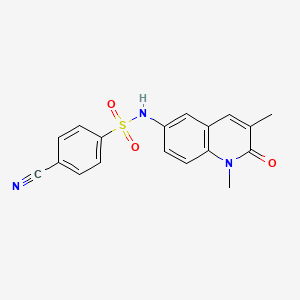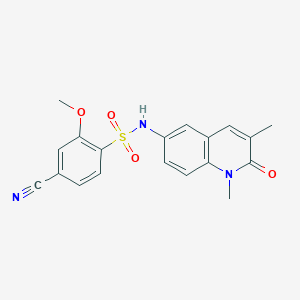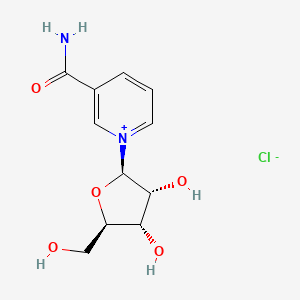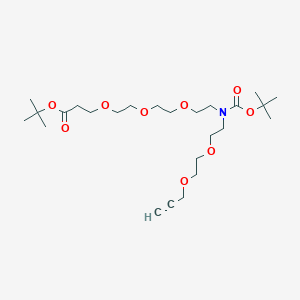
N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester
Descripción general
Descripción
N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester is a branched polyethylene glycol (PEG) linker with an alkyne group and a t-butyl ester. The alkyne group is reactive and can participate in copper-catalyzed azide-alkyne Click Chemistry reactions, while the amino group can react with carboxylic acids, activated NHS esters, and carbonyls. This compound is commonly used in various chemical and biological applications due to its versatility and reactivity.
Mecanismo De Acción
Target of Action
N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester is a branched PEG linker with an alkyne group and a t-butyl ester . The primary targets of this compound are azide-bearing compounds or biomolecules . The alkyne group in the compound reacts with these targets in a copper-catalyzed azide-alkyne Click Chemistry reaction .
Mode of Action
The mode of action of this compound involves a copper-catalyzed azide-alkyne Click Chemistry reaction . This reaction forms a stable triazole linkage between the compound and its targets . The amino group in the compound is also reactive with carboxylic acids, activated NHS esters, and carbonyls .
Biochemical Pathways
The compound is used in the synthesis of protacs , which are designed to degrade specific proteins within cells. This suggests that the compound may affect protein degradation pathways.
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This reaction is part of the process of synthesizing PROTACs , which are designed to degrade specific proteins within cells.
Action Environment
The action environment of this compound is likely to be within a laboratory setting, given its use in the synthesis of PROTACs . The compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of copper catalysts for the Click Chemistry reaction .
Análisis Bioquímico
Biochemical Properties
N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester is a PEG linker that can perform facile reactions with amine groups of molecules . The propargyl group can react with azides to form a triazole . The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls .
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity with azide-bearing compounds in copper-catalyzed azide-alkyne Click Chemistry reactions . This reaction can lead to the formation of stable triazole linkages .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester typically involves the following steps:
Preparation of PEG Linker: The PEG linker is synthesized by reacting polyethylene glycol with appropriate reagents to introduce the desired functional groups.
Introduction of Propargyl Group: The propargyl group is introduced through a reaction with propargyl bromide or propargyl chloride in the presence of a base such as potassium carbonate.
Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Formation of t-Butyl Ester: The t-butyl ester is formed by reacting the intermediate compound with t-butyl bromoacetate in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester undergoes various chemical reactions, including:
Click Chemistry: The alkyne group reacts with azide-bearing compounds in copper-catalyzed azide-alkyne Click Chemistry reactions to form stable triazole linkages.
Substitution Reactions: The amino group can participate in substitution reactions with carboxylic acids, activated NHS esters, and carbonyls.
Common Reagents and Conditions
Copper Catalysts: Used in azide-alkyne Click Chemistry reactions.
Bases: Such as potassium carbonate and triethylamine, used in various steps of the synthesis.
Protecting Groups: Di-tert-butyl dicarbonate (Boc2O) for Boc protection.
Major Products Formed
Triazole Linkages: Formed through Click Chemistry reactions.
Substituted Products: Formed through reactions with carboxylic acids, activated NHS esters, and carbonyls.
Aplicaciones Científicas De Investigación
N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a versatile linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings.
Comparación Con Compuestos Similares
N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester can be compared with other similar compounds, such as:
N-(Propargyl-PEG2)-PEG3-t-butyl ester: Similar structure but lacks the Boc protection on the amino group.
N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester): Contains two t-butyl ester groups and a propargyl group, offering different reactivity and applications.
These comparisons highlight the unique features of this compound, such as its Boc protection, which provides additional stability and reactivity in various chemical and biological processes.
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonyl-[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H45NO9/c1-8-12-29-16-18-31-14-10-26(23(28)35-25(5,6)7)11-15-32-19-21-33-20-17-30-13-9-22(27)34-24(2,3)4/h1H,9-21H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUDPFZOQSQYJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCC#C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




